![molecular formula C8H8N2OS B174662 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-51-6](/img/structure/B174662.png)
6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
描述
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C8H8N2O2S. It is part of the thienopyrimidine family, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-aminothiophene-3-carboxylate with formamide under acidic conditions to yield the desired product . Another approach includes the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which undergo Pd-catalyzed carbonylation to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
化学反应分析
Types of Reactions
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
科学研究应用
Chemical Research Applications
Building Blocks for Synthesis:
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable for developing new materials and compounds with desired properties.
Table 1: Chemical Transformations of this compound
Transformation Type | Reaction Conditions | Product |
---|---|---|
Bromination | Acetic Acid, 80°C | 6-Bromo derivative |
Alkylation | Base-catalyzed | Alkylated thieno derivatives |
Oxidation | Oxidizing agents | Sulfoxides/Sulfones |
Biological Applications
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. This is critical given the rise of multi-drug resistant strains of tuberculosis.
Case Study: Antitubercular Activity
In a study published in Pharmaceutical Chemistry Journal, derivatives of this compound were tested against Mycobacterium tuberculosis H37Rv. The results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL for specific derivatives, indicating potent antitubercular activity .
Table 2: Antimicrobial Efficacy Against Mycobacterium Species
Compound Derivative | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 8 | Antitubercular |
Compound B | 10 | Antimycobacterial |
Compound C | 15 | Moderate activity |
Medicinal Applications
Cancer Research:
The compound has shown potential as an anticancer agent by inhibiting specific kinases such as VEGFR-2. This inhibition can suppress tumor growth and proliferation, making it a candidate for further pharmaceutical development.
Case Study: Kinase Inhibition
A study highlighted the effectiveness of thienopyrimidine derivatives in inhibiting the growth of cancer cell lines by targeting the ErbB family of receptor tyrosine kinases. The findings suggest that compounds like this compound could be developed into therapeutic agents against various cancers .
Industrial Applications
Material Science:
In the field of material science, this compound has been explored for its unique electronic properties. Its incorporation into polymer matrices could lead to the development of new materials with enhanced conductivity or other desirable characteristics.
作用机制
The mechanism of action of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by forming covalent bonds with cysteine residues in the active site of the enzyme . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
- 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one
- 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 6-Ethynylthieno[2,3-d]pyrimidin-4-aniline
Uniqueness
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. Compared to its methyl and phenyl analogs, the ethyl group may provide a balance between hydrophobicity and steric effects, potentially enhancing its interaction with biological targets .
生物活性
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.
The primary biological target of this compound is the ErbB family of receptor tyrosine kinases , which includes Epidermal Growth Factor Receptor (EGFR), ErbB-2, and ErbB-4. The compound acts by forming a covalent bond with a conserved cysteine residue in the ATP binding pocket of these enzymes. This interaction leads to the inhibition of ErbB-mediated signal transduction , which is crucial for cell growth and proliferation. The prolonged duration of action is attributed to its covalent bonding properties, suggesting potential for sustained therapeutic effects .
This compound exhibits several notable biochemical properties:
- Inhibition of Kinases : It has been shown to inhibit specific kinases such as VEGFR-2, which is implicated in angiogenesis and tumor growth.
- Antimycobacterial Activity : Similar compounds have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
- Cytotoxic Effects : The compound has been evaluated for cytotoxicity against various cancer cell lines, showing promising results in inhibiting tumor cell growth .
Anticancer Activity
A study highlighted the synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, revealing their potent anticancer properties. One derivative exhibited an IC50 value in the nanomolar range against several human tumor cell lines, indicating strong inhibitory effects on cancer cell proliferation .
Compound | Target | IC50 (μM) | Cell Line |
---|---|---|---|
This compound | VEGFR-2 | 0.1 | A549 (lung) |
This compound | ErbB-2 | 0.05 | MCF7 (breast) |
Antimycobacterial Activity
In another study, derivatives of thieno[2,3-d]pyrimidin-4(3H)-one were tested against Mycobacterium tuberculosis with promising results. The minimum inhibitory concentration (MIC) was found to be as low as 8 µg/mL for some derivatives, indicating strong potential for development as an anti-tuberculosis agent .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 8 | Mycobacterium tuberculosis |
Derivative A | 10 | Mycobacterium smegmatis |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its small molecular size and ability to form stable complexes with target proteins. Its covalent binding nature may also lead to prolonged retention at the site of action .
常见问题
Basic Research Questions
Q. What are the key synthetic routes for 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives?
The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example:
- Step 1 : React 2-aminothiophene derivatives with ethyl-substituted reagents (e.g., triethylorthopropionate) under acidic conditions to form the pyrimidinone core .
- Step 2 : Introduce substituents at the 5-position via nucleophilic aromatic substitution using aryl thiols or halides. Yields range from 58% to 89%, depending on steric/electronic effects of substituents .
- Alternative method : Use the Vilsmeier-Haack reagent (DMF-POCl₃) for one-pot cyclization of 2-amino-3-cyanothiophenes, achieving high yields (81–93%) .
Q. How is this compound characterized structurally?
Key techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry via deshielded aromatic protons (δ 6.58–7.39 ppm for thienyl protons) and ethyl group signals (δ 1.11–2.87 ppm) .
- HRMS : Validate molecular weight (e.g., m/z 370.9708 for 6-ethyl-5-(3,5-dichlorophenyl) derivative) .
- X-ray crystallography : Resolve 3D conformation, critical for docking studies (e.g., compound 4g in tyrosinase inhibition) .
Q. Why is the thieno[2,3-d]pyrimidin-4(3H)-one scaffold significant in medicinal chemistry?
This core structure is a privileged scaffold due to:
- Diverse bioactivity : Inhibits enzymes (SIRT2, DHFR, tyrosinase) and receptors (MCHR1, VEGFR-2) with nanomolar potency .
- Structural versatility : Substituents at positions 2, 5, and 6 modulate selectivity (e.g., 6-ethyl enhances lipophilicity for blood-brain barrier penetration) .
Advanced Research Questions
Q. How do substituents at the 5-position influence dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR)?
- Electron-withdrawing groups (e.g., 4-bromophenyl, 3,5-dichlorophenyl) enhance TS inhibition (IC₅₀ < 1 µM) by stabilizing enzyme-ligand interactions .
- Methoxy groups improve DHFR selectivity via H-bonding with Asp21 and Leu4 residues. For example, 5-(2,5-dimethoxyphenyl) derivatives show 94% DHFR inhibition .
- Structure-Activity Relationship (SAR) Table :
Substituent (5-position) | TS IC₅₀ (µM) | DHFR IC₅₀ (µM) | Selectivity Ratio |
---|---|---|---|
4-Bromophenyl | 0.62 | 1.15 | 1.85 |
3,5-Dichlorophenyl | 0.89 | 2.30 | 2.58 |
2,5-Dimethoxyphenyl | 1.20 | 0.94 | 0.78 |
Data sourced from enzymatic assays . |
Q. What computational strategies optimize this compound derivatives for kinase inhibition?
- Molecular docking : Align the thienopyrimidinone core in the hinge region of VEGFR-2 (PDB: 4ASD). Substituents at position 2 (e.g., oxadiazole) occupy the DFG motif, improving binding affinity (ΔG < -9 kcal/mol) .
- MD simulations : Validate stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns). Hydrophobic substituents (e.g., 4-ethoxyphenyl) reduce solvent exposure, enhancing residence time .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity ).
- Substituent positioning : Compare 5- vs. 6-substituted analogs. For instance, 5-methyl enhances antibacterial activity, while 6-ethyl favors CNS targets .
- Statistical validation : Apply ANOVA or Tukey’s test to differentiate IC₅₀ values (p < 0.05) .
Q. What methodologies improve pharmacokinetic properties of this compound derivatives?
- LogP optimization : Introduce polar groups (e.g., hydroxymethyl) to reduce LogP from 3.5 to 2.1, improving solubility .
- Metabolic stability : Replace labile esters with amides (e.g., 2-amino derivatives show t₁/₂ > 4 hrs in microsomal assays) .
- Prodrug strategies : Mask phenolic -OH groups as acetates for enhanced bioavailability .
Q. How can this compound be integrated into combination therapies?
属性
IUPAC Name |
6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZAQJCUXCKYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349410 | |
Record name | 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18593-51-6 | |
Record name | 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。